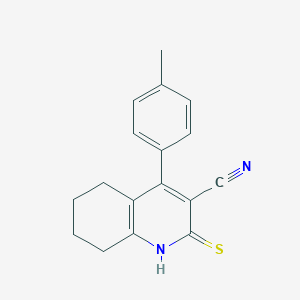
S-cholest-5-en-3-yl benzenecarbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-cholest-5-en-3-yl benzenecarbothioate, also known as S-CCBT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. S-CCBT is a thioester derivative of cholesterol and benzoic acid, and its unique structure has been found to exhibit various biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
S-cholest-5-en-3-yl benzenecarbothioate has been studied extensively for its potential applications in the field of medicine. The compound has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been found to have cardioprotective effects and may be useful in the treatment of cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of S-cholest-5-en-3-yl benzenecarbothioate is not fully understood. However, it has been suggested that the compound may exert its effects by modulating various signaling pathways in the body. This compound has been found to activate the Nrf2-Keap1 pathway, which plays a crucial role in the regulation of oxidative stress and inflammation. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. The compound has been shown to reduce oxidative stress and inflammation in the body. This compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using S-cholest-5-en-3-yl benzenecarbothioate in lab experiments is its unique structure, which allows for the modulation of various signaling pathways in the body. Additionally, this compound has been found to exhibit low toxicity and is relatively easy to synthesize. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of S-cholest-5-en-3-yl benzenecarbothioate. One area of research is the development of novel derivatives of this compound that may exhibit improved efficacy and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the development of targeted delivery systems for this compound may improve its therapeutic potential and reduce potential side effects. Overall, the study of this compound has the potential to lead to the development of novel therapeutics for various diseases.
Métodos De Síntesis
The synthesis of S-cholest-5-en-3-yl benzenecarbothioate involves the reaction of cholesterol with benzenecarbothioic acid in the presence of a suitable reagent. The reaction is carried out under controlled conditions to obtain a high yield of the desired product. The synthesis method has been optimized over the years, and various modifications have been made to improve the efficiency and yield of the reaction.
Propiedades
Fórmula molecular |
C34H50OS |
|---|---|
Peso molecular |
506.8 g/mol |
Nombre IUPAC |
S-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzenecarbothioate |
InChI |
InChI=1S/C34H50OS/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-26-22-27(36-32(35)25-12-7-6-8-13-25)18-20-33(26,4)31(28)19-21-34(29,30)5/h6-8,12-14,23-24,27-31H,9-11,15-22H2,1-5H3 |
Clave InChI |
INVWXABPNWDEQY-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)SC(=O)C5=CC=CC=C5)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)SC(=O)C5=CC=CC=C5)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(5Z)-2-(3,5-dimethylanilino)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B242236.png)




![Ethyl 5-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B242258.png)

![spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-one](/img/structure/B242262.png)

![1-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B242265.png)
![1-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-2-quinoxalinecarboxamide](/img/structure/B242266.png)
